![molecular formula C28H26N2O4 B1333999 (4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid CAS No. 917099-01-5](/img/structure/B1333999.png)
(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid” is also known as Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan . It has a molecular formula of C26H22N2O4 and a molecular weight of 426.47 g/mol . The compound is white to almost white in color and usually comes in a crystalline powder form .
Molecular Structure Analysis
The InChI Key of the compound is MGHMWKZOLAAOTD-DEOSSOPVSA-N . The IUPAC name is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid .
Physical And Chemical Properties Analysis
Scientific Research Applications
-
Peptide Synthesis
- Summary of the Application : This compound, also known as Fmoc-L-Tryptophan or Fmoc-Trp-OH, is commonly used in peptide synthesis . The Fmoc group (9H-Fluoren-9-ylmethoxy carbonyl) is a protective group used in solid-phase peptide synthesis. It protects the amino group of the amino acid during the synthesis process .
- Methods of Application : The Fmoc group is removed under basic conditions during the synthesis process. The amino acid is then ready to form a peptide bond with the next amino acid in the sequence .
- Results or Outcomes : The use of Fmoc-L-Tryptophan in peptide synthesis allows for the production of complex peptides and proteins, which are essential tools in biological research and drug development .
-
Synthesis of Amino Acid Azides
- Summary of the Application : Fmoc amino acids, including Fmoc-L-Tryptophan, can be used to synthesize amino acid azides . These azides are useful as coupling agents in peptide synthesis .
- Methods of Application : The synthesis of Fmoc amino acid azides involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes : The resulting Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful in aqueous washing operations .
-
Protein Labeling
- Summary of the Application : Fmoc-L-Tryptophan can be used in protein labeling experiments . This involves incorporating the amino acid into a protein sequence during synthesis, which can then be detected using various analytical techniques .
- Methods of Application : The Fmoc group is removed under basic conditions during the synthesis process. The amino acid is then ready to form a peptide bond with the next amino acid in the sequence .
- Results or Outcomes : The use of Fmoc-L-Tryptophan in protein labeling allows for the detection and analysis of specific proteins, which can provide valuable insights into their structure and function .
-
Drug Discovery
- Summary of the Application : Fmoc-L-Tryptophan is used in the field of drug discovery . It can be incorporated into peptide-based drugs, which are a growing class of therapeutics .
- Methods of Application : The Fmoc group is removed under basic conditions during the synthesis process. The amino acid is then ready to form a peptide bond with the next amino acid in the sequence .
- Results or Outcomes : The use of Fmoc-L-Tryptophan in drug discovery can lead to the development of new therapeutics for a variety of diseases .
-
Chemical Biology Research
- Summary of the Application : Fmoc-L-Tryptophan is used in chemical biology research . It can be incorporated into peptide-based probes, which are used to study biological processes at the molecular level .
- Methods of Application : The Fmoc group is removed under basic conditions during the synthesis process. The amino acid is then ready to form a peptide bond with the next amino acid in the sequence .
- Results or Outcomes : The use of Fmoc-L-Tryptophan in chemical biology research can lead to new insights into biological processes and mechanisms .
-
Material Science
- Summary of the Application : Fmoc-L-Tryptophan can be used in material science . It can be incorporated into peptide-based materials, such as hydrogels, for various applications .
- Methods of Application : The Fmoc group is removed under basic conditions during the synthesis process. The amino acid is then ready to form a peptide bond with the next amino acid in the sequence .
properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(1H-indol-3-yl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c31-27(32)14-13-19(15-18-16-29-26-12-6-5-7-20(18)26)30-28(33)34-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,16,19,25,29H,13-15,17H2,(H,30,33)(H,31,32)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWIRRUTUJSIFI-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)CC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid | |
CAS RN |
917099-01-5 |
Source


|
| Record name | (R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)
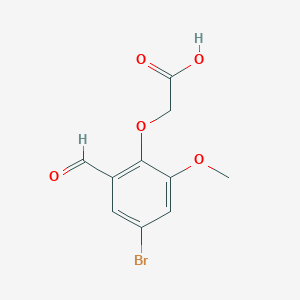
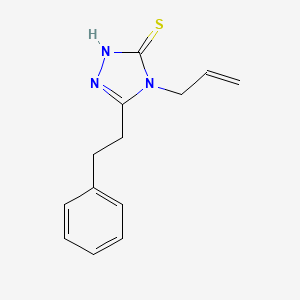
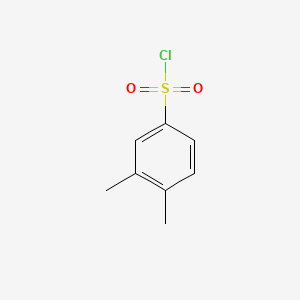
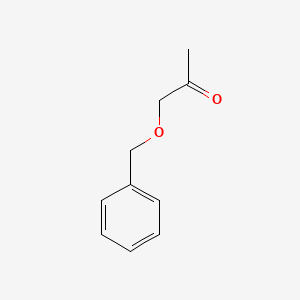
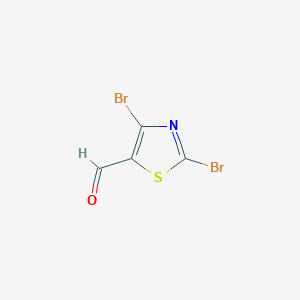
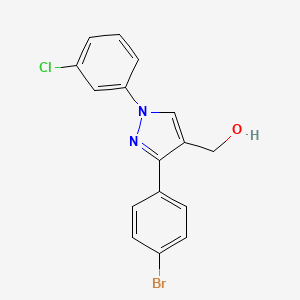
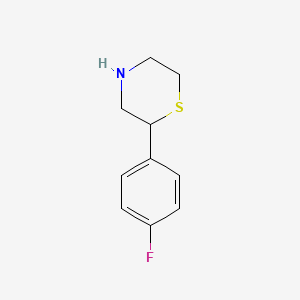
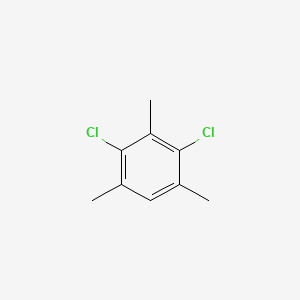
![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)
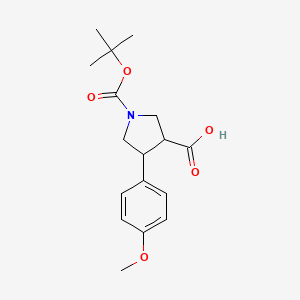
![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)
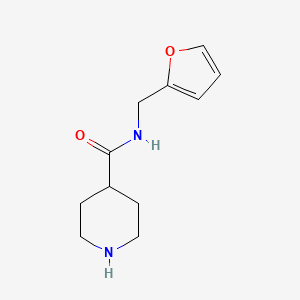
![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)